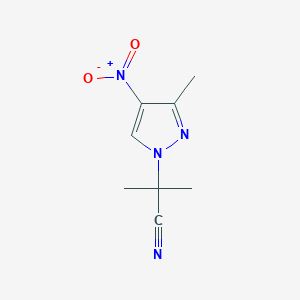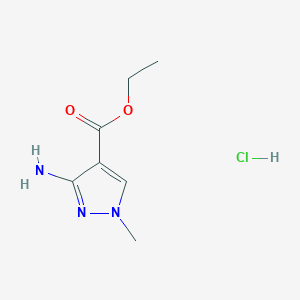
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The regioselective introduction of nitro groups in pyrazoles, containing a furazanyl substituent at position 3 (5) was investigated .Molecular Structure Analysis
The structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance . Based on the bond length distribution in pyrazole ring, delocalization in molecule 3 largely involved the N (4) and C (5) atoms, as well as the nitro group .Chemical Reactions Analysis
The cyclocondensation of acetylenic ketones 63 on methylhydrazine or aryl hydrazines 64 in ethanol, which provides two difficultly separable regioisomeric pyrazoles 65 and 66 .Mecanismo De Acción
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is an intermediate in the reduction of nitro compounds with amines. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a nucleophilic substitution mechanism. The nitro group of the nitro compound is attacked by the amine, and the nitro group is reduced to an amine. The resulting intermediate is then hydrolyzed to form the desired this compound.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. However, it is known to be an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, and thus may have some biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile has several advantages for lab experiments. It is a colorless liquid with a boiling point of 190-192°C and a melting point of -48°C. It is insoluble in water but soluble in ether, ethanol, and acetone. It is also relatively inexpensive and readily available.
The main limitation of this compound is its toxicity. It is toxic if inhaled, ingested, or absorbed through the skin. It is also flammable and should be handled with caution.
Direcciones Futuras
Future research on 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile could include further study of its biochemical and physiological effects. It could also be studied for its potential use in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. Additionally, it could be studied for its potential use as a reagent in the synthesis of organic compounds. Further research could also be done on the mechanism of action of the reaction of nitro compounds with amines. Finally, research could be done on the optimization of the reaction conditions for the synthesis of this compound.
Métodos De Síntesis
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is synthesized by the reaction of 2-methyl-2-nitropropane with 3-methyl-4-nitro-pyrazole in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. During the reaction, the nitro groups are reduced to amines and the nitropropane is converted to the desired this compound.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile has been used in scientific research to study the reaction of nitro compounds with amines. It has also been used to study the synthesis of heterocyclic compounds and the reduction of nitro groups. In addition, it has been used to study the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals.
Propiedades
IUPAC Name |
2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-6-7(12(13)14)4-11(10-6)8(2,3)5-9/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQFZYTSXTNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)





![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)


![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)